molecular formula C22H39NO5 B110050 AMP-Deoxynojirimycin

AMP-Deoxynojirimycin

Cat. No.: B110050
M. Wt: 397.5 g/mol
InChI Key: XVYLNHVEAOOEGI-FAIWKWDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

AMP-DNM primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . It also has a significant inhibitory effect on the non-lysosomal glucosylceramidase GBA2 .

Mode of Action

AMP-DNM acts as a reversible, potent, and selective inhibitor against its targets . It interferes with the binding of the substrate to the enzyme, thereby inhibiting the activity of α-glucosidase . This interaction leads to significant changes in the metabolic processes within the cell.

Biochemical Pathways

The inhibition of α-glucosidase by AMP-DNM affects the carbohydrate hydrolysis pathway . This results in a delay in the breakdown of oligosaccharides, which in turn leads to a reduction in postprandial blood glucose levels . The compound also impacts the biosynthesis of secondary metabolites .

Pharmacokinetics

For instance, the absorption rate of AMP-DNM decreased when it was ingested with CMCNa .

Result of Action

The primary result of AMP-DNM’s action is the regulation of glucose homeostasis . By inhibiting α-glucosidase, AMP-DNM reduces postprandial blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus . Additionally, AMP-DNM has been recognized for its antiviral properties .

Action Environment

The action, efficacy, and stability of AMP-DNM can be influenced by various environmental factors. For instance, the natural abundance of AMP-DNM is relatively low in its primary sources, such as mulberry leaves and certain bacterial strains . This can limit the compound’s availability for therapeutic use. Furthermore, the production of AMP-DNM during microbial fermentation has potential for industrial applications .

Biochemical Analysis

Biochemical Properties

AMP-Deoxynojirimycin is known to interact with various enzymes and proteins. It acts as a potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to or near the active center of α-glucosidase, thereby interfering with the binding of the substrate to the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition of α-glucosidase activity is regarded as an effective strategy to treat type 2 diabetes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a reversible, potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to the α-glucosidase catalytic site, thereby exhibiting excellent α-glucosidase inhibitory activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. Studies have shown that it has a rapid excretion rate, suggesting its safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed to prevent loss of mesencephalic dopaminergic neurons, decrease the number of CD68+/Iba-1+ cells, and improve behavioral changes when administered in combination with ibuprofen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to regulate glucose homeostasis by modulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways .

Properties

IUPAC Name

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLNHVEAOOEGI-FAIWKWDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMP-Deoxynojirimycin
Reactant of Route 2
Reactant of Route 2
AMP-Deoxynojirimycin
Reactant of Route 3
AMP-Deoxynojirimycin
Reactant of Route 4
AMP-Deoxynojirimycin
Reactant of Route 5
AMP-Deoxynojirimycin
Reactant of Route 6
AMP-Deoxynojirimycin
Customer
Q & A

Q1: How does AMP-Deoxynojirimycin affect sphingolipid metabolism in leukemia cells, and why is this relevant to the research?

A1: this compound is a known inhibitor of the glycosphingolipid pathway. [] In the context of this research, treatment with this compound did not elevate the levels of two key pro-apoptotic sphingolipids: ceramide and sphingosine. [] This is in contrast to other tested compounds like PDMP hydrochloride and SKi-II, which did increase ceramide and sphingosine levels and synergized with the anti-apoptotic protein inhibitor ABT-263 to kill leukemia cells. [] This suggests that the accumulation of ceramides and sphingosine is crucial for the observed synergistic effect with ABT-263, and this compound's inability to induce this accumulation explains its lack of synergistic activity.

Q2: Based on these findings, what can be inferred about the potential of targeting the glycosphingolipid pathway in combination with BCL2-like protein inhibitors for leukemia treatment?

A2: While inhibiting the glycosphingolipid pathway is a promising strategy, the specific mechanism of action is crucial. The research highlights that merely inhibiting the pathway with this compound is insufficient. [] Instead, the focus should be on interventions like PDMP hydrochloride or SKi-II that effectively shift the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. [] This targeted approach holds greater potential for synergistic effects when combined with BCL2-like protein inhibitors like ABT-263 in leukemia treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.